molecular formula C21H23N5O2 B12245795 3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine

3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine

Cat. No.: B12245795
M. Wt: 377.4 g/mol
InChI Key: GNRBRKUPYCRTFF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine is a complex organic compound that features a unique combination of cyclopropyl, imidazo[1,2-a]pyridine, and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine typically involves multiple steps, starting from readily available starting materials

    Formation of Imidazo[1,2-a]pyridine Core: This step involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Pyrrolidin-3-yl Group: The imidazo[1,2-a]pyridine intermediate is then reacted with a pyrrolidine derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of Cyclopropyl and Pyridazine Moieties:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of more efficient catalysts and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating infectious diseases, cancer, and other medical conditions.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.

    Imidazo[1,2-a]pyridine derivatives: Widely studied for their biological activities, including anti-inflammatory, antiviral, and antifungal effects.

Uniqueness

3-Cyclopropyl-6-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}pyrrolidin-3-yl)methoxy]pyridazine stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its cyclopropyl and pyridazine moieties, in particular, contribute to its distinct properties compared to other imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

InChI

InChI=1S/C21H23N5O2/c1-14-20(26-10-3-2-4-18(26)22-14)21(27)25-11-9-15(12-25)13-28-19-8-7-17(23-24-19)16-5-6-16/h2-4,7-8,10,15-16H,5-6,9,11-13H2,1H3

InChI Key

GNRBRKUPYCRTFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)COC4=NN=C(C=C4)C5CC5

Origin of Product

United States

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